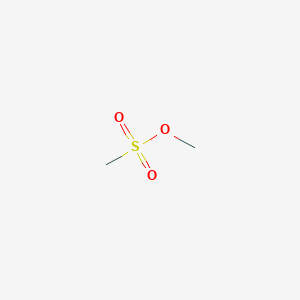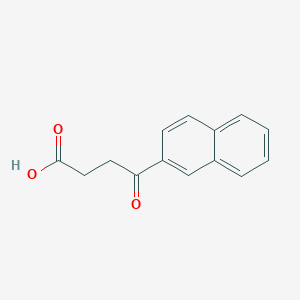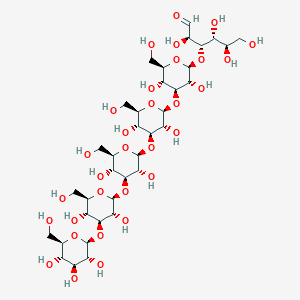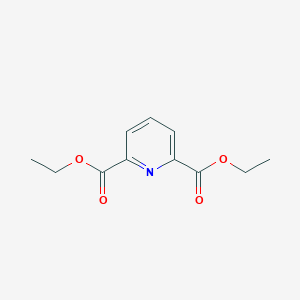
Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Übersicht
Beschreibung
Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- is a chemical compound with the molecular formula C12H32O2Si4. It is also known as octamethylcyclotetrasiloxane or D4. This compound has a cyclic structure consisting of four silicon atoms and eight methyl groups. Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- is widely used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Tetrasiloxane derivatives, including 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-tetrasiloxane, play a crucial role in the synthesis and modification of polymers. For example, octamethyl-1,7-tetrasiloxanediol was condensed with specific diacetates to form polymers with higher glass transition temperatures, indicating its utility in creating materials with desirable thermal properties (Andrianov et al., 1963). Additionally, the synthesis of 1,1-bis(silyl)ethenes from related tetrasiloxane compounds showcases the potential for creating cyclic carbosiloxane structures, useful in various chemical synthesis applications (Pawluć et al., 2005).
Antioxidant Action in Polymers
Tetrasiloxane compounds also exhibit interesting interactions in polymer systems, such as enhancing the antioxidant effect of certain additives in polymers. A study demonstrated that low concentrations of a tetrasiloxane compound increased the antioxidant effect of phenyl-β-naphthylamine in polyethylene, although this effect diminished at higher concentrations due to structural changes in the polymer (Mar’in et al., 1995).
Metabolic Studies
In the context of metabolic studies, octamethylcyclotetrasiloxane, a closely related compound to the specified tetrasiloxane, has been studied for its metabolic breakdown in rats. Major urinary metabolites identified include dimethylsilanediol and methylsilanetriol, providing insight into the biodegradation pathways of silicon-based compounds (Varaprath et al., 1999).
Material Science Applications
In material science, tetrasiloxane derivatives are used to enhance the properties of composites and polymers. For instance, vinyl-terminated poly(dimethyl-co-methylvinyl)siloxane was synthesized using octamethylcyclotetrasiloxane, indicating the versatility of tetrasiloxane derivatives in tailoring the properties of silicon-based polymers for specific applications (Park et al., 2021).
Eigenschaften
IUPAC Name |
methoxy-[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O5Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLIKNMLWCRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066281 | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17928-31-3 | |
| Record name | 1,7-Dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17928-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)



![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)



